molecular formula C9H14N4O B13058772 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

Cat. No.: B13058772
M. Wt: 194.23 g/mol
InChI Key: VRPBFZLVYCQXBZ-UHFFFAOYSA-N
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Description

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the reaction of a pyrazole derivative with a pyrrolidinone precursor. One common method involves the nucleophilic substitution reaction where 3-amino-1H-pyrazole reacts with an appropriate alkylating agent to introduce the ethyl linker, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is unique due to its combination of a pyrazole and a pyrrolidinone ring, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets compared to its simpler analogs .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-[2-(3-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C9H14N4O/c10-8-3-6-13(12-8)5-2-7-1-4-11-9(7)14/h3,6-7H,1-2,4-5H2,(H2,10,12)(H,11,14)

InChI Key

VRPBFZLVYCQXBZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CCN2C=CC(=N2)N

Origin of Product

United States

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